(2E)-2-({3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
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Overview
Description
(2E)-2-({3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes a fluorophenoxy group, a methoxybenzylidene moiety, and a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-({3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves a multi-step process. One common route starts with the preparation of the 4-fluorophenoxy methyl intermediate, which is then reacted with a methoxybenzaldehyde derivative under basic conditions to form the benzylidene intermediate. This intermediate undergoes a condensation reaction with a dihydronaphthalenone derivative in the presence of a base such as potassium carbonate, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Solvent-free or green chemistry approaches may also be explored to enhance the sustainability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydronaphthalenone core, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated dihydronaphthalenone derivatives.
Substitution: Various substituted fluorophenoxy derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Industry: In the materials science industry, the compound can be used in the synthesis of polymers or as a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-({3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy and methoxybenzylidene groups can enhance binding affinity and specificity, while the dihydronaphthalenone core provides structural stability.
Comparison with Similar Compounds
- (2E)-2-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one
- (2E)-2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one
Comparison: Compared to its analogs with different halogen substitutions (chlorine or bromine), the fluorine-substituted compound may exhibit unique properties such as increased electronegativity and smaller atomic radius, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C25H21FO3 |
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Molecular Weight |
388.4g/mol |
IUPAC Name |
(2E)-2-[[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C25H21FO3/c1-28-24-13-6-17(15-20(24)16-29-22-11-9-21(26)10-12-22)14-19-8-7-18-4-2-3-5-23(18)25(19)27/h2-6,9-15H,7-8,16H2,1H3/b19-14+ |
InChI Key |
PBYKDHBMTIGAPX-XMHGGMMESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)COC4=CC=C(C=C4)F |
SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)COC4=CC=C(C=C4)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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